Glyceryl trinervonate

Vue d'ensemble

Description

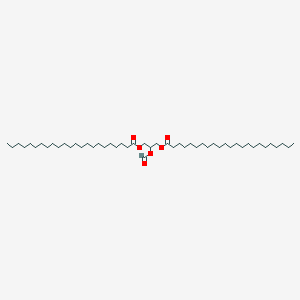

Glyceryl trinervonate is a useful research compound. Its molecular formula is C75H140O6 and its molecular weight is 1137.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glyceryl trinervonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl trinervonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Preterm Labor Management : GTN patches have been effective in suppressing uterine contractions in preterm labor, resulting in an average pregnancy prolongation of 34 days (Lees et al., 1994).

Shoulder Impingement Syndrome : Investigations show that GTN patches can be an alternative treatment for shoulder impingement syndrome due to their nitric oxide-producing action (Assem & Arora, 2014).

Cardiovascular Applications : GTN stimulates the formation of prostacyclin in coronary vessels and inhibits thromboxane biosynthesis in human platelets, which is beneficial for heart conditions like angina pectoris and congestive heart failure (Schrör et al., 1981).

Endurance and Thermoregulation : Glycerol ingestion with added fluid, including GTN, improves thermoregulation and endurance during exercise or exposure to hot environments (Robergs & Griffin, 1998).

Pain Relief in Tendinopathy : Topical GTN significantly reduced pain and improved functional measures in patients with Achilles tendinopathy (Paoloni et al., 2004).

Hemorrhoidectomy Recovery : GTN ointment effectively relieves pain and promotes wound healing after hemorrhoidectomy, although headache incidence may limit its application (Liu et al., 2015).

Metabolism Research : OPLC coupled with radioactivity detection, used in the study of GTN metabolism, demonstrates a rapid, economic, and effective separation system for detecting GTN metabolites (Klebovich et al., 2002).

Migraine Research : Migraineurs exposed to GTN develop more severe headaches, suggesting a genetically determined pathophysiological mechanism involving nitric oxide (Christiansen et al., 2000).

Chronic Anal Fissure Treatment : Local application of GTN can avoid surgery in over 80% of patients with chronic anal fissure (Oettle, 1997).

Propriétés

IUPAC Name |

2,3-bis[[(E)-tetracos-15-enoyl]oxy]propyl (E)-tetracos-15-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBUHTMAMVEYSR-WUOFIQDXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H140O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyceryl trinervonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8205462.png)

![(8S,11S,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8205490.png)

![2-[4-[2-[[8-(2,4-Difluoroanilino)-8-oxooctyl]amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B8205503.png)

![[3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8205512.png)

![1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione](/img/structure/B8205515.png)